An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Cinnamate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Ethyl cinnamate (B1238496), the ethyl ester of cinnamic acid, is an organic compound with the chemical formula C₁₁H₁₂O₂.[1][2] It is a key component in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.
Physical Properties
Ethyl cinnamate is a colorless to pale yellow oily liquid at room temperature with a characteristic sweet, fruity, and balsamic odor reminiscent of cinnamon.[3][5] It is found naturally in the essential oil of cinnamon and in storax.[1][6] The quantitative physical properties of ethyl cinnamate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2][7] |
| Molecular Weight | 176.21 g/mol | [1][8] |
| Appearance | Colorless to pale yellow oily liquid | [5][9] |
| Odor | Sweet, balsamic, fruity, cinnamon-like | [1][6] |
| Melting Point | 6-8 °C (43-46 °F; 279-281 K) | [1][10] |
| Boiling Point | 271 °C (520 °F; 544 K) at 760 mmHg | [1][10] |
| Density | 1.049 g/mL at 20 °C | [6][10] |
| Refractive Index (n²⁰/D) | 1.558 | [6][10] |
| Vapor Pressure | 0.00327 mmHg at 25 °C | [5][9] |
| Flash Point | >110 °C (>230 °F) | [2][11] |
| Solubility | Insoluble in water; miscible with alcohols and ether. Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [5][6][12] |
Chemical Properties and Reactivity
Ethyl cinnamate is a stable compound under normal conditions.[13] Its chemical reactivity is primarily dictated by the ester functional group and the carbon-carbon double bond in the acrylate (B77674) moiety.
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Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions to yield cinnamic acid and ethanol (B145695).
-
Reactions of the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation to form ethyl 3-phenylpropanoate, and halogenation.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[6][13]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl cinnamate.
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Infrared (IR) Spectroscopy: The IR spectrum of ethyl cinnamate exhibits characteristic absorption bands indicating the presence of its functional groups. Key peaks are observed for the C=O stretch of the ester at approximately 1707 cm⁻¹, the C=C stretch of the alkene at around 1638 cm⁻¹, and the C-O stretch of the ester at about 1173 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure. The signals for the ethyl group appear as a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The vinyl protons of the double bond appear as doublets in the region of 6.4 and 7.7 ppm, with a coupling constant characteristic of a trans-configuration. The aromatic protons of the phenyl group typically appear as a multiplet between 7.3 and 7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum of ethyl cinnamate shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.
Experimental Protocols
Synthesis of Ethyl Cinnamate
Several methods are employed for the synthesis of ethyl cinnamate, including Fischer esterification, Claisen-type condensation, and the Wittig reaction.
1. Fischer Esterification
This method involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.[4]
-
Methodology: A mixture of cinnamic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.[15] The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by distillation. The residue is then neutralized, extracted with a suitable organic solvent, washed, dried, and purified by distillation under reduced pressure.
2. Claisen-Type Condensation
This synthesis involves the condensation of benzaldehyde (B42025) with ethyl acetate in the presence of a strong base like sodium ethoxide.[16]
-
Methodology:
-
Prepare sodium ethoxide by reacting sodium metal with absolute ethanol.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add a mixture of freshly distilled benzaldehyde and ethyl acetate dropwise to the cooled sodium ethoxide solution with constant stirring.
-
After the addition is complete, allow the mixture to stand at room temperature and then heat it on a water bath.
-
Pour the reaction mixture into water and acidify with a dilute acid.
-
Separate the oily layer of ethyl cinnamate, wash it with water and a sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate (B86663).
-
Purify the crude product by vacuum distillation.[17]
-
3. Solvent-Free Wittig Reaction
A more modern and greener approach involves the Wittig reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[18]
-
Methodology:
-
In a conical vial, mix benzaldehyde and (carbethoxymethylene)triphenylphosphorane. The stoichiometric ratio is typically 1:1.15.[18]
-
Stir the mixture at room temperature for about 15 minutes. The solid may need to be periodically scraped from the sides of the vial.[18]
-
Extract the product by adding hexanes to the reaction mixture and stirring.[18]
-
Filter the mixture to remove the triphenylphosphine (B44618) oxide byproduct.[18]
-
Evaporate the solvent from the filtrate to obtain the crude ethyl cinnamate.[18]
-
Further purification can be achieved by column chromatography or distillation.
-
Purification of Ethyl Cinnamate
Regardless of the synthetic route, the crude ethyl cinnamate often requires purification.
-
Methodology:
-
Wash the crude ester with a 10% aqueous sodium carbonate solution to remove any unreacted acidic starting materials or byproducts.[11]
-
Wash with water to remove any remaining sodium carbonate and other water-soluble impurities.[11]
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
-
Filter to remove the drying agent.
-
Distill the dried ester under reduced pressure to obtain pure ethyl cinnamate.[11]
-
Visualizations
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the synthesis and purification of ethyl cinnamate.
References
- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. foreverest.net [foreverest.net]
- 5. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl cinnamate | 103-36-6 [chemicalbook.com]
- 7. A12906.36 [thermofisher.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]
- 10. 肉桂酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]
- 12. chemicalland21.com [chemicalland21.com]
- 13. guidechem.com [guidechem.com]
- 14. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. prepchem.com [prepchem.com]
- 18. webassign.net [webassign.net]
